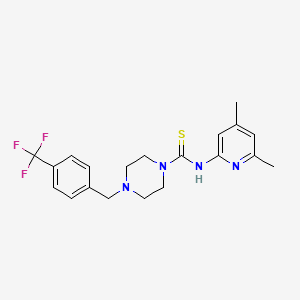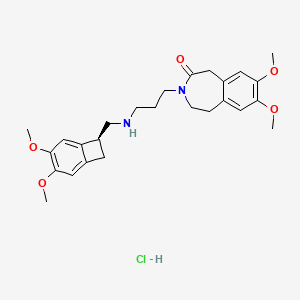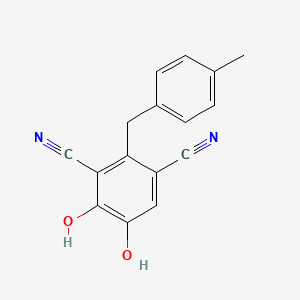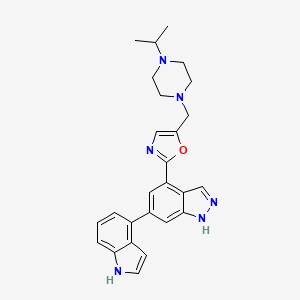
Nirogacestat
Übersicht
Beschreibung
Nirogacestat, das unter dem Markennamen Ogsiveo vertrieben wird, ist ein Antikrebsmittel zur Behandlung von Desmoidtumoren . Es ist ein selektiver Gamma-Sekretase-Inhibitor, der oral eingenommen wird . Desmoidtumoren sind seltene, lokal aggressive und hochgradig rezidivierende Weichteiltumoren . This compound wurde im November 2023 in den Vereinigten Staaten für die medizinische Verwendung zugelassen .
Herstellungsmethoden
This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die bestimmte Reagenzien und Bedingungen beinhaltenDie industriellen Produktionsmethoden für this compound beinhalten die Optimierung dieser Synthesewege, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Nirogacestat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung verwendet, um die Hemmung der Gamma-Sekretase und ihre Auswirkungen auf verschiedene biochemische Pfade zu untersuchen.
Biologie: Es wird verwendet, um die Rolle der Gamma-Sekretase in zellulären Prozessen und ihr Potenzial als therapeutisches Ziel zu untersuchen.
Medizin: Es wird in klinischen Studien verwendet, um seine Wirksamkeit und Sicherheit bei der Behandlung von Desmoidtumoren und anderen Erkrankungen zu bewerten.
Industrie: Es wird bei der Entwicklung neuer therapeutischer Wirkstoffe eingesetzt, die auf die Gamma-Sekretase abzielen
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der Gamma-Sekretase, einem multisubunitarigen Proteasekomplex, der verschiedene transmembranäre Proteine spaltet, darunter Notch und membrangebundenes B-Zell-Reifungsantigen (BCMA) . Durch die Blockierung der Gamma-Sekretase hemmt this compound den Notch-Signalweg, der bei Desmoidtumoren häufig dysreguliert ist . Diese Hemmung führt zur Unterdrückung des Tumorwachstums und -fortschritts .
Wirkmechanismus
Target of Action
Nirogacestat primarily targets the gamma-secretase, a protease that cleaves various transmembrane proteins . This includes the Notch receptor, which is known to stimulate cell growth once cleaved . Over-activation of the Notch receptor is observed in desmoid tumors .
Mode of Action
This compound is a gamma-secretase inhibitor that blocks the proteolytic activation of the Notch receptor . By inhibiting gamma-secretase, this compound can potentially curb Notch-mediated growth . This interaction between this compound and its targets results in the inhibition of Notch signaling, thus impeding the growth of desmoid tumors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Notch signaling pathway . Dysregulation of the Notch signaling pathway is evident in desmoid tumors . By blocking gamma-secretase, this compound inhibits the proteolytic activation of Notch, which in turn inhibits the pathways that contribute to tumor growth .
Pharmacokinetics
This compound is expected to be metabolized primarily through the N-dealkylation via CYP3A4 (85%), with the involvement of CYP3A4, CYP2C19, CYP2C9, and CYP2D6 in a minor secondary pathway . The pharmacokinetics parameters in patients with desmoid tumors were calculated as follows: C max (508 (62) ng/mL), AUC 0-tau (u 3370 (58) ng·h/mL), time to steady state (6 days), and T max (1.5 (0.5, 6.5) hours) .
Result of Action
The action of this compound results in significant benefits with respect to progression-free survival, objective response, pain, symptom burden, physical functioning, role functioning, and health-related quality of life in adults with progressing desmoid tumors . The percentage of patients who had an objective response was significantly higher with this compound than with placebo (41% vs. 8%) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the exposure-response relationship between this compound exposure and Grade 3 hypophosphatemia indicates a higher risk of Grade 3 hypophosphatemia at higher exposure . Additionally, among women of childbearing potential receiving this compound, 75% had adverse events consistent with ovarian dysfunction, which resolved in 74% of cases .
Biochemische Analyse
Biochemical Properties
Nirogacestat plays a significant role in biochemical reactions. It interacts with gamma-secretase, a multi-subunit protease complex that cleaves multiple transmembrane protein complexes, including Notch and membrane-bound B-cell maturation antigen (BCMA) . The inhibition of gamma-secretase by this compound can potentially inhibit Notch signaling and thus impede the growth of desmoid tumors .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting Notch signaling, which is over-activated in desmoid tumors . This inhibition curbs Notch-mediated growth . Moreover, this compound has been shown to result in a rapid increase in membrane-bound BCMA density on plasma cells isolated from bone marrow and whole blood .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by blocking gamma-secretase . This enzyme cleaves various transmembrane proteins including Notch and BCMA . Once Notch is cleaved, it stimulates cell growth, and this process is over-activated in desmoid tumors . By blocking gamma-secretase, this compound curbs Notch-mediated growth .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound dosing in healthy participants resulted in a rapid increase in membrane-bound BCMA density on plasma cells isolated from bone marrow and whole blood . Maximal increases were observed from 4 to 8 hours post-dose and returned to baseline levels by 24 to 48 hours .
Metabolic Pathways
This compound is expected to be metabolized primarily through the N-dealkylation via CYP3A4 (85%), with the involvement of CYP3A4, CYP2C19, CYP2C9, and CYP2D6 in a minor secondary pathway .
Transport and Distribution
This compound is excreted mostly in feces (38%) and urine (17%), with less than 1% of the unchanged drug remaining in the urine .
Vorbereitungsmethoden
Nirogacestat is synthesized through a series of chemical reactions involving specific reagents and conditionsThe industrial production methods for this compound involve optimizing these synthetic routes to ensure high yield and purity .
Analyse Chemischer Reaktionen
Nirogacestat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Ersatz eines Atoms oder einer Atomgruppe durch ein anderes. Übliche Reagenzien sind Halogene oder Nukleophile.
Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
Nirogacestat ist unter den Gamma-Sekretase-Inhibitoren aufgrund seiner Selektivität und Wirksamkeit bei der Behandlung von Desmoidtumoren einzigartig. Zu ähnlichen Verbindungen gehören:
Crenigacestat (LY3039478): Ein weiterer Gamma-Sekretase-Inhibitor, der auf sein Potenzial bei der Behandlung von soliden Tumoren untersucht wird.
This compound zeichnet sich durch seine Zulassung für die medizinische Verwendung und seine nachgewiesene Wirksamkeit in klinischen Studien aus .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41F2N5O/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35)/t20-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCRKLWBYMDAED-REWPJTCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)N[C@H]2CCC3=C(C2)C(=CC(=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41F2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60235679 | |
| Record name | PF-03084014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60235679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1290543-63-3, 865773-15-5 | |
| Record name | Nirogacestat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1290543633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanamide, 2-((6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl)amino)-N-(1-(2-((2,2-dimethylpropyl)amino)-1,1-dimethylethyl)-1H-imidazol-4-yl)-, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865773155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nirogacestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12005 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-03084014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60235679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIROGACESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ62892OFJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate](/img/structure/B609505.png)



![5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine](/img/structure/B609518.png)




